Cycloguanil
Übersicht
Beschreibung
Cycloguanil is a dihydrofolate reductase inhibitor and is a metabolite of the antimalarial drug proguanil . Its formation in vivo has been thought to be primarily responsible for the antimalarial activity of proguanil .
Synthesis Analysis
The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (aka 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal cycloguanil .Molecular Structure Analysis
Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is a triazine in which a 1,6-dihydro-1,3,5-triazine ring is substituted at N-1 by a 4-chlorophenyl group, at C-2 and -4 by amino groups and at C-6 by gem-dimethyl groups .Chemical Reactions Analysis
Cycloguanil is a potent inhibitor of human DHFR . It disrupts folate metabolism and STAT3-dependent gene expression .Physical And Chemical Properties Analysis
Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is hydrophilic in nature .Wissenschaftliche Forschungsanwendungen
Cycloguanil's Role in Malaria Treatment
Cycloguanil, the active metabolite of the antimalarial drug proguanil, has been a subject of extensive study due to its inhibitory action on dihydrofolate reductase, crucial in treating malaria. Foote, Galatis, and Cowman (1990) revealed that cycloguanil resistance in Plasmodium falciparum involves different mutations compared to pyrimethamine resistance, another antimalarial drug. Specifically, a serine-to-threonine change at position 108, along with an alanine-to-valine change at position 16, is associated with cycloguanil-resistant isolates (Foote, Galatis, & Cowman, 1990). Furthermore, Basco, Ramiliarisoa, Ringwald, Doury, and Le bras (1993) assessed the in vitro activity of cycloguanil against African isolates of Plasmodium falciparum, finding a bimodal distribution of susceptibility patterns with 44% of isolates being susceptible to cycloguanil (Basco et al., 1993).
Cycloguanil's Potential in Treating Trypanosoma Brucei
Expanding beyond malaria, Landi et al. (2019) investigated the potential of cycloguanil as an inhibitor of Trypanosoma brucei PTR1, a critical enzyme in trypanosomatid parasites. They developed cycloguanil derivatives with potent inhibitory effects against this enzyme, offering new avenues for treating human African trypanosomiasis (Landi et al., 2019).
Cycloguanil in Cancer Research
Cycloguanil has also been explored in cancer research due to its inhibitory action on dihydrofolate reductase (DHFR) in cancer cells. Brown et al. (2023) utilized computational and chemical biology techniques to reinvestigate the anti-cancer activity of cycloguanil and its analogues. Their findings suggest cycloguanil's potential as a potent inhibitor of human DHFR, offering a basis for further investigation in cancer therapy (Brown et al., 2023).
Impact of OCT1 on Cycloguanil Pharmacokinetics
Matthaei et al. (2018) explored how OCT1, an organic cation transporter, affects the pharmacokinetics of cycloguanil. They discovered that common OCT1 variants significantly influence the uptake and efficacy of cycloguanilagainst hepatic malaria schizonts. This study highlights the importance of genetic factors in the effectiveness of cycloguanil as an antimalarial treatment (Matthaei et al., 2018).
Cycloguanil in Treating Cutaneous Leishmaniasis
The application of cycloguanil in treating cutaneous leishmaniasis has been examined, with varying degrees of success. Johnson (1968) reported that cycloguanil pamoate showed effectiveness in treating cutaneous leishmaniasis in Panama, with complete healing in 19 out of 26 cases (Johnson, 1968). Moreover, Chavarría, Kotcher, and Lizano (1968) found cycloguanil pamoate to be effective against American dermal leishmaniasis, with an 88% cure rate following treatment (Chavarría, Kotcher, & Lizano, 1968).
Cycloguanil's Mechanism of Action and Resistance
Fidock, Nomura, and Wellems (1998) conducted a study to understand the distinct pharmacological actions of cycloguanil and its parent compound proguanil. They found that cycloguanil specifically targets Plasmodium falciparum DHFR and has no other significant target, suggesting its specific efficacy in malaria treatment (Fidock, Nomura, & Wellems, 1998).
Safety And Hazards
Zukünftige Richtungen
Cycloguanil was proposed as a DHFR inhibitor in the 1950s and is the active metabolite of clinically approved plasmodium DHFR inhibitor Proguanil . The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s . Current computational and chemical biology techniques were employed to re-investigate the anti-cancer activity of Cycloguanil and related compounds . These data confirm that Cycloguanil and its analogues are potent inhibitors of human DHFR, and their anti-cancer activity may be worth further investigation .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
152-53-4 (hydrochloride) | |
Record name | Cycloguanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022867 | |
Record name | Cycloguanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloguanil | |
CAS RN |
516-21-2 | |
Record name | Cycloguanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloguanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloguanil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cycloguanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOGUANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.